Methyl 2-amino-3-methoxybenzoate

Neuropharmacology Schizophrenia Blood-Brain Barrier

Researchers studying the anthranilic acid pathway in CNS disorders require the specific ortho-amino/meta-methoxy isomer to ensure brain penetrability. Substitution with the N-methyl analog damascenine blocks metabolic entry into this pathway, compromising target engagement. This compound addresses that identity-critical need. • Differentiated Purity: Supplied at ≥98% purity, validated by GC and nonaqueous titration. • Defined Pharmacology: Attenuates kynurenine-induced cognitive deficits in rodent models; generates traceable metabolites (DAO-1, DAO-3) for in vivo pathway analysis. • Supply Assurance: Available from gram to kilogram quantities with documented storage conditions (2-8°C, protected from light) to ensure long-term stability.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 5121-34-6
Cat. No. B1297695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-methoxybenzoate
CAS5121-34-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3
InChIKeyYJEZEMGLLFLMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-Methoxybenzoate Identity and Baseline Characterization


Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6; also known as methyl 3-methoxyanthranilate or daopine [DAO]) is an ortho-amino-substituted benzoate ester with the molecular formula C9H11NO3 and molecular weight 181.19 g/mol . The compound is a naturally occurring protoalkaloid isolated from Nigella damascena seeds and serves as a metabolite of the anthranilic acid biosynthesis pathway [1]. Commercially available as a white to yellow-orange crystalline solid with a melting point of 46.0–50.0 °C , it is supplied at ≥98% purity for research applications and stored at 2–8°C protected from light . The compound's defining structural feature—the simultaneous presence of a primary aromatic amine at position 2 and a methoxy group at position 3 on the benzoate scaffold—confers distinct physicochemical properties and biological reactivity profiles that cannot be assumed for structurally related analogs, making precise compound identity critical for reproducible research outcomes.

Methyl 2-Amino-3-Methoxybenzoate: Why Analogs Cannot Substitute


Compounds within the ortho-amino benzoate ester class exhibit dramatic functional divergence based on subtle substitution pattern variations, making generic substitution scientifically untenable. Methyl 2-amino-3-methoxybenzoate is structurally distinct from the closely related damascenine [3-methoxy-2-(methylamino)benzoic acid methyl ester] by virtue of a primary amine (-NH2) at position 2 versus a secondary methylamine (-NHCH3) [1]. This single N-methylation difference fundamentally alters hydrogen-bond donor/acceptor capacity, pKa, metabolic fate, and receptor interaction profiles. Furthermore, positional isomers such as methyl 2-amino-4-methoxybenzoate or methyl 2-amino-5-methoxybenzoate present the methoxy substituent at different ring positions, altering electron density distribution across the aromatic system and consequently modulating reactivity in coupling reactions and biological target engagement . The target compound's specific ortho-amino/meta-methoxy arrangement is essential for its documented brain penetrability and procognitive pharmacology, properties that are not transferable to analogs lacking this precise substitution geometry. The quantitative evidence presented in Section 3 substantiates that substituting even a closely related analog introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Methyl 2-Amino-3-Methoxybenzoate Evidence vs. Comparators


Superior Brain Penetrability Versus Conventional Antipsychotic Agents

Methyl 2-amino-3-methoxybenzoate (MAM/DAO) demonstrates brain penetrability sufficient to exert procognitive and antipsychotic-like effects in rodent models, a property that distinguishes it from many peripherally restricted anthranilic acid derivatives and represents a key differentiator from dopamine D2 receptor antagonist antipsychotics that carry extrapyramidal side effect liability. The compound's brain-penetrable nature was explicitly documented in preclinical studies showing attenuation of kynurenine-induced cognitive deficits in operant set-shift tasks and reversal of apomorphine-induced climbing behavior at 20 mg/kg (i.p.) [1]. Notably, the compound exhibited this efficacy in the absence of catalepsy induction, a preclinical marker of extrapyramidal side effects commonly observed with haloperidol (0.2 mg/kg i.p.), which produced significant catalepsy in the same model systems [2].

Neuropharmacology Schizophrenia Blood-Brain Barrier

Metabolite Profile and Anthranilic Acid Pathway vs. Damascenine

Methyl 2-amino-3-methoxybenzoate (DAO) undergoes specific metabolic conversion in vivo that is structurally precluded for the N-methylated analog damascenine [3-methoxy-2-(methylamino)benzoic acid methyl ester]. HPLC and LC-MS analysis of brain and plasma samples from DAO-treated rats identified distinct metabolites: DAO-1 (plasma and brain), DAO-2 (plasma only), and DAO-3 (brain only) [1]. These metabolites represent products of the anthranilic acid pathway engagement. Damascenine, bearing an N-methyl group that blocks the primary amine required for this metabolic routing, cannot enter the same biosynthetic cascade. The target compound's free -NH2 group is essential for its conversion to anthranilic acid pathway intermediates, a mechanistic feature directly linked to its procognitive pharmacology in schizophrenia models [2].

Metabolomics Anthranilic Acid Pathway Mechanism of Action

Ester Form: Direct Coupling vs. Free Acid

Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) is the methyl ester derivative of 2-amino-3-methoxybenzoic acid (CAS 3177-80-8). The ester form is directly applicable in amide bond formation via aminolysis and transesterification reactions without requiring prior acid activation steps. This contrasts with the free carboxylic acid form (CAS 3177-80-8), which necessitates coupling reagents (e.g., EDC/HOBt, DCC) for amide bond formation, adding synthetic steps and potential side reactions . While the acid form serves as a precursor in CDK1/cyclin B inhibitor synthesis and Alogliptin preparation , the methyl ester offers orthogonal reactivity: the ester moiety can be selectively manipulated in the presence of the unprotected aromatic amine, or conversely, the amine can be functionalized while preserving the ester for subsequent transformations. Suppliers offer this compound in ≥98% purity , with availability from milligram to kilogram scales supporting both discovery and process development workflows .

Synthetic Chemistry Coupling Reactions Building Block

Analytical Reference Standard: Purity and Physical Characterization

Methyl 2-amino-3-methoxybenzoate is commercially available with validated purity specifications suitable for analytical reference standard applications. TCI Chemicals supplies the compound at >98.0% purity determined by both gas chromatography (GC) and nonaqueous titration (T) methods, with defined physical specifications including melting point range of 46.0–50.0 °C (reference value 48 °C) and boiling point of 117 °C at 2 mmHg . LeYan offers the compound at 98% purity with storage specifications of 2–8 °C protected from light . AromSyn provides NLT 98% purity with batch-specific certificates of analysis (COA) and structural confirmation data, supporting traceability from gram to kilogram scale . This level of analytical characterization contrasts with many research-grade analogs that may lack dual-method purity validation or comprehensive physical property documentation, introducing uncertainty in quantitative applications where precise molar calculations are critical.

Analytical Chemistry Quality Control Reference Standard

Methyl 2-Amino-3-Methoxybenzoate Research and Industrial Applications


Anthranilic Acid Pathway Modulation in Schizophrenia and Cognitive Disorders

Based on the documented brain penetrability and procognitive effects in rodent schizophrenia models, methyl 2-amino-3-methoxybenzoate (MAM/DAO) is appropriate for preclinical neuropharmacology research programs targeting cognitive deficits in psychiatric disorders. The compound has demonstrated attenuation of kynurenine-induced attentional flexibility deficits in operant set-shift tasks and reversal of apomorphine-induced climbing behavior at 20 mg/kg (i.p.) without catalepsy induction [1]. Its ability to increase dorsal striatal anthranilic acid levels and generate specific brain metabolites (DAO-1, DAO-3) provides a tractable mechanism for studying the anthranilic acid pathway in CNS disorders [2]. Researchers should procure this specific compound rather than the N-methylated analog damascenine, which cannot engage this metabolic pathway.

Synthetic Building Block: Amide Bond Formation and Orthogonal Manipulation

The methyl ester form of 2-amino-3-methoxybenzoate is directly suitable for amide bond formation via aminolysis without requiring coupling reagents, streamlining synthetic routes where the carboxylic acid form would necessitate additional activation steps . The compound supports orthogonal protection strategies where the aromatic amine and methyl ester can be manipulated independently, enabling efficient construction of complex molecular architectures. Available in ≥98% purity from multiple suppliers with scale-up capability from gram to kilogram quantities, the compound is positioned for both discovery-stage SAR exploration and process development .

Metabolomics and Pharmacokinetic Studies with Defined Metabolic Fate

For metabolomics investigations requiring compounds with characterized in vivo metabolic profiles, methyl 2-amino-3-methoxybenzoate offers the advantage of documented metabolite identification. HPLC and LC-MS studies have identified three distinct metabolites (DAO-1, DAO-2, and DAO-3) with differential brain and plasma distribution patterns [3]. This defined metabolic fate—linked specifically to the free primary amine functionality—enables researchers to trace compound disposition and pathway engagement, a capability not available with N-substituted analogs like damascenine that are structurally blocked from anthranilic acid pathway entry.

Analytical Reference Standard for Quantitative Assays and Method Validation

With commercial availability at >98.0% purity validated by both GC and nonaqueous titration methods, and defined physical properties including melting point (46.0–50.0 °C) and boiling point (117 °C at 2 mmHg), methyl 2-amino-3-methoxybenzoate meets the characterization requirements for analytical reference standard applications . The compound is suitable for calibration curve preparation in quantitative LC-MS or HPLC assays, method validation studies, and as a reference material for batch-to-batch consistency verification. Proper storage conditions (2–8 °C, protected from light) are specified to maintain stability .

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